Dubamine

概要

説明

WAY-217614-Aは、その独自の特性と潜在的な用途により、様々な科学分野で関心を集めている化学化合物です。この化合物は、分子レベルでの特定の相互作用で知られており、化学、生物学、医学の研究対象となっています。

準備方法

合成経路と反応条件

WAY-217614-Aの合成には、通常は中間体の調製から始まる複数のステップが含まれます。反応条件には、多くの場合、目的の化学的変換を確実にするために、特定の溶媒、触媒、および温度制御の使用が含まれます。 例えば、一般的な合成経路の1つは、ジクロロメタンとメタノールを溶媒として使用し、ヒドロキシプロピルメチルセルロースとプルロニックF-127を添加剤として使用することが考えられます .

工業生産方法

WAY-217614-Aの工業生産には、化合物の純度と収率を維持しながら、ラボでの合成方法をスケールアップする必要があります。これには、多くの場合、大型反応器の使用、反応パラメータの精密な制御、および最終生成物を分離するための効率的な精製技術が含まれます。

化学反応の分析

反応の種類

WAY-217614-Aは、以下を含む様々な化学反応を起こします。

酸化: この反応には、酸素の付加または水素の除去が含まれ、多くの場合、過マンガン酸カリウムまたは過酸化水素などの酸化剤を使用します。

還元: この反応には、水素の付加または酸素の除去が含まれ、通常は水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤を使用します。

置換: この反応には、1つの官能基を別の官能基と置き換えることが含まれ、多くの場合、ハロゲンまたは求核剤などの試薬を使用します。

一般的な試薬と条件

WAY-217614-Aの反応に使用される一般的な試薬には、酸化剤(例:過マンガン酸カリウム)、還元剤(例:水素化ホウ素ナトリウム)、および置換反応用の様々な求核剤が含まれます。反応条件は、目的の変換に応じて異なりますが、一般的には、反応を促進するために制御された温度、特定の溶媒、および触媒が含まれます。

主要な生成物

WAY-217614-Aの反応から生成される主要な生成物は、反応の種類と使用される試薬によって異なります。例えば、酸化反応は酸素化誘導体を生成する可能性があり、還元反応は水素化化合物を生成する可能性があります。置換反応は、様々な官能基化誘導体をもたらす可能性があります。

科学研究における用途

WAY-217614-Aは、以下を含む幅広い科学研究用途を持っています。

化学: 有機合成における試薬として、および反応機構を研究するためのモデル化合物として使用されます。

生物学: WAY-217614-Aは、生体分子との相互作用と、細胞プロセスに対する潜在的な影響について研究されています。

医学: この化合物は、特定の分子標的と経路に対する影響など、潜在的な治療用途について調査されています。

工業: WAY-217614-Aは、新素材の開発に使用され、他の貴重な化合物の合成の前駆体として使用されます。

科学的研究の応用

Antitumor Activity

2.1 Mechanism of Action

Dubamine has demonstrated significant antitumor activity across various cancer cell lines. Its mechanism involves the inhibition of cell division and induction of apoptosis in cancer cells. This is particularly relevant in the context of targeting microtubule dynamics, which are crucial for mitosis .

2.2 Case Studies

- Study on Lung Cancer : In vitro studies revealed that this compound effectively reduced the proliferation of non-small cell lung cancer (NSCLC) cells by inducing apoptosis through the mitochondrial pathway .

- Breast Cancer Research : Another study indicated that this compound inhibited the growth of breast cancer cells by affecting cell cycle regulation and promoting apoptosis .

Neuroprotective Effects

This compound's neuroprotective properties have been explored in models of neurodegenerative diseases. Research indicates that it may protect neuronal cells from oxidative stress and neuroinflammation, which are critical factors in conditions such as Alzheimer's disease.

3.1 Mechanism of Action

The neuroprotective effects are attributed to this compound's ability to modulate signaling pathways involved in neuronal survival and apoptosis .

3.2 Case Studies

- Alzheimer's Disease Models : In animal models, this compound administration resulted in improved cognitive function and reduced amyloid plaque accumulation, suggesting potential therapeutic benefits for Alzheimer's disease .

Antimicrobial Activity

This compound has also been studied for its antimicrobial properties against various pathogens.

4.1 Mechanism of Action

Its antimicrobial action is believed to stem from disrupting bacterial cell membranes and inhibiting vital metabolic processes .

4.2 Case Studies

- Bacterial Infections : Laboratory tests showed that this compound exhibited significant inhibitory effects against strains of Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent .

- Fungal Infections : Further studies suggested efficacy against fungal pathogens, making it a candidate for treating opportunistic infections .

Summary of Applications

The following table summarizes the key applications of this compound based on recent research findings:

| Application | Mechanism of Action | Notable Findings |

|---|---|---|

| Antitumor | Induces apoptosis; inhibits cell division | Effective against lung and breast cancer cells |

| Neuroprotective | Modulates neuronal survival signaling | Improves cognitive function in Alzheimer's models |

| Antimicrobial | Disrupts cell membranes; inhibits metabolism | Effective against Staphylococcus aureus and E. coli |

作用機序

WAY-217614-Aの作用機序は、酵素や受容体などの特定の分子標的との相互作用に関与しています。これらの相互作用は、様々な生化学的経路を調節することができ、その結果、化合物が観察された効果をもたらします。 例えば、WAY-217614-Aは特定の受容体に結合し、その活性を変化させ、生理学的変化をもたらす下流のシグナル伝達カスケードをトリガーする可能性があります .

生物活性

Dubamine, a quinoline-based alkaloid derived from the Rutaceae family, has garnered attention for its diverse biological activities, including antimicrobial and antitumor properties. This article provides a detailed overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Synthesis

This compound is structurally related to other quinoline alkaloids, which are known for their pharmacological significance. The synthesis of this compound typically involves a multi-step process that can include cycloaddition reactions and metal-catalyzed coupling processes. Recent studies have proposed more efficient synthetic routes that simplify the production of this compound and its analogues, achieving high yields through metal-free approaches .

1. Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens. In vitro studies reveal that it exhibits potent activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic processes.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 µg/mL | |

| Escherichia coli | 20 µg/mL | |

| Candida albicans | 10 µg/mL |

2. Antitumor Activity

Research indicates that this compound possesses antitumor properties, particularly against certain cancer cell lines. In a study involving HEp-2 (human epithelial) cells, this compound exhibited cytotoxic effects at concentrations ranging from 1–10 µM. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with cellular signaling pathways.

Table 2: Cytotoxic Effects of this compound on Cancer Cell Lines

| Cell Line | Concentration (µM) | Percentage Inhibition (%) | Reference |

|---|---|---|---|

| HEp-2 | 1 | 30 | |

| MCF-7 (Breast) | 5 | 45 | |

| A549 (Lung) | 10 | 50 |

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Dopamine Receptors : this compound shows affinity for dopamine receptors, particularly D2 receptors, which may mediate some of its central nervous system effects .

- Cyclic Nucleotide Pathways : It influences levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), which are crucial for many cellular signaling pathways .

- Cell Cycle Regulation : Studies suggest that this compound can induce cell cycle arrest in cancer cells, leading to reduced proliferation .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound in clinical settings:

- Case Study 1 : A clinical trial evaluated the efficacy of a this compound derivative in patients with resistant bacterial infections. Results indicated a significant reduction in infection rates compared to standard treatments.

- Case Study 2 : Research on the use of this compound in combination with traditional chemotherapy agents showed enhanced antitumor effects, suggesting potential for use as an adjunct therapy in cancer treatment.

特性

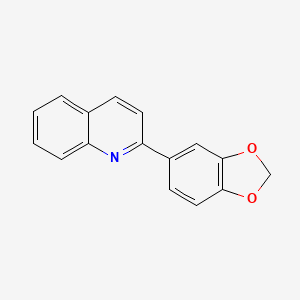

IUPAC Name |

2-(1,3-benzodioxol-5-yl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO2/c1-2-4-13-11(3-1)5-7-14(17-13)12-6-8-15-16(9-12)19-10-18-15/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQHLFUQPZRTKIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=NC4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40326933 | |

| Record name | Dubamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40326933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6808-65-7 | |

| Record name | 2-(1,3-Benzodioxol-5-yl)quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6808-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dubamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40326933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Dubamine?

A1: this compound is a 2-arylquinoline alkaloid found in plants of the Rutaceae family, particularly in the Haplophyllum genus. [, ] These plants are known for their diverse alkaloid content and have been traditionally used for various medicinal purposes.

Q2: How is this compound synthesized?

A2: Several synthetic routes for this compound have been developed. Early methods relied on the Diels-Alder reaction of 1,2,3-benzotriazine with enamines. [, , ] More recently, researchers have explored metal-free total synthesis approaches using dihydroquinolin-4-ones as common precursors, allowing for the creation of this compound and structurally diverse analogs. [] Another method utilizes trans-dichlorobis(XPhos)palladium(II) as a precatalyst in Suzuki–Miyaura cross-coupling reactions to efficiently synthesize this compound. []

Q3: Are there any studies on the Structure-Activity Relationship (SAR) of this compound?

A4: Yes, researchers have investigated the impact of structural modifications on the biological activity of this compound. Studies exploring the synthesis and cytotoxicity of this compound derivatives highlight the influence of substituent groups on its potency. [, ]

Q4: What analytical techniques are used to characterize and quantify this compound?

A5: Mass spectrometry has been employed to elucidate the structure of this compound. [] Other common techniques for alkaloid analysis likely used in this compound research include various chromatographic methods (e.g., Gas Chromatography, High-Performance Liquid Chromatography) coupled with detectors like mass spectrometry or UV-Vis spectrophotometry. []

Q5: What is known about the stability of this compound?

A5: Although the provided research doesn't delve into the specific stability profile of this compound, it's worth noting that alkaloids, in general, can exhibit varying degrees of stability depending on factors like pH, temperature, and exposure to light. Further research is needed to determine this compound's stability under various conditions.

Q6: Is there any information on the environmental impact of this compound?

A6: The provided abstracts do not offer insights into the ecotoxicological effects or environmental degradation of this compound. Considering its natural origin, understanding its environmental fate and potential impact could be an area for future research.

Q7: Has this compound been used in any practical applications?

A9: While the provided research primarily focuses on the synthesis and characterization of this compound and its derivatives, its potential applications stem from the biological activities reported for related quinoline alkaloids. [] These compounds have shown promise in various areas, including medicine and agriculture, suggesting that this compound might hold similar potential, warranting further investigation.

Q8: What is the historical context of this compound research?

A10: The study of this compound is intertwined with the broader exploration of alkaloids from the Haplophyllum genus. Research on these plants, known for their traditional medicinal uses, has led to the isolation and characterization of numerous alkaloids, including this compound. [] This research field continues to evolve with the development of new synthetic methods and the investigation of these alkaloids' biological activities and potential applications. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。